Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
Description
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine is a salt composed of oxalic acid and the primary amine 1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine. The amine component features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethylamine (-CH₂NH₂) side chain at the 3-position. This compound is structurally significant due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C10H11F3N2O4 |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
JIRAJJMQWIVBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine typically involves the use of trifluoromethylpyridine as a key starting material. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a range of trifluoromethyl-substituted compounds.
Scientific Research Applications
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine, differing in substituents, substitution patterns, or counterions. Key comparisons are outlined below:
Pyridine-Based Ethylamine Derivatives
Heterocyclic Carboxamide Derivatives
Compounds such as 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (38) and N-(1-(3-bromoisoxazol-5-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (51) () incorporate the 6-(trifluoromethyl)pyridin-3-yl moiety into larger pharmacophores. Compared to the simpler ethylamine derivative:
- Structural Complexity : These compounds feature pyrrole-carboxamide cores, increasing molecular weight and complexity (e.g., compound 51: MW 459.0 vs. 284.22 for the ethylamine base) .
- Bioactivity : The carboxamide group and heterocyclic substituents (e.g., triazole, isoxazole) may enhance target binding affinity, as seen in their use as intermediates in drug discovery .
Physicochemical Properties
- Solubility : The oxalate salt of the target compound has moderate aqueous solubility due to ionic interactions, whereas hydrochloride salts (e.g., ) exhibit higher solubility .
- Stability: The -CF₃ group confers resistance to oxidative metabolism, a critical advantage over non-fluorinated analogues .
Biological Activity
Oxalic acid; 1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine, also known as (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate, is a chemical compound with significant potential in medicinal chemistry. Its unique trifluoromethyl group and structural characteristics suggest various biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11F3N2O4
- Molecular Weight : 280.20 g/mol
The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target receptors.
Biological Activity Overview
Research indicates that (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : The compound's structural similarity to neurotransmitters suggests potential interactions with various receptors, including serotonin and dopamine receptors. This may lead to effects on mood regulation and cognitive functions.
- Cholinesterase Inhibition : Preliminary studies indicate that similar compounds exhibit cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
The biological activity of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate can be attributed to its ability to modulate neurotransmitter systems. Potential mechanisms include:
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors involved in neurotransmission.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for regulating acetylcholine levels in the brain .
Study on Neuropharmacological Effects
A study investigated the effects of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate on cognitive functions in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors in treated subjects compared to controls. These findings suggest potential applications in treating cognitive impairments associated with neurodegenerative diseases.
Cholinesterase Inhibition Analysis
In a comparative analysis of various derivatives, it was found that compounds structurally similar to (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate exhibited IC50 values ranging from 0.08 µM to 0.1 µM against AChE, indicating strong cholinesterase inhibition .
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| Compound A | 0.08 | AChE Inhibitor |
| Compound B | 0.10 | BChE Inhibitor |
| (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine, and what key reaction conditions influence yield?
- Methodological Answer :
- Amination and Acid Coupling : The amine moiety (1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine) can be synthesized via reductive amination or nucleophilic substitution. Oxalic acid coupling typically employs carbodiimide-based reagents (e.g., EDC·HCl) or T3P (propylphosphonic anhydride) in ethyl acetate/pyridine systems to form stable salts .
- Critical Conditions :
- Temperature : Reactions often proceed at 0–25°C to avoid decomposition of the trifluoromethyl group.
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the pyridine proton signals at δ 8.3–8.7 ppm and the trifluoromethyl group’s deshielding effect on adjacent protons.
- ¹³C NMR : The CF₃ group appears as a quartet (~120 ppm, J = 280 Hz) .
- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation.
- FT-IR : Carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups are diagnostic .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side-product formation during the coupling of oxalic acid with the amine moiety?
- Methodological Answer :
- Side Reactions : Competing acylation of the pyridine nitrogen or over-acidification leading to esterification.
- Mitigation Strategies :
- Stoichiometry : Use oxalic acid in slight excess (1.1–1.2 eq.) to drive the reaction to completion.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions .
- In Situ Monitoring : Employ TLC or inline FT-IR to track reaction progress and terminate before byproduct formation .
- Table: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 6.5–7.5 | Prevents hydrolysis |
| Coupling Reagent | T3P (50% in EA) | 85–92% yield |
| Temperature | 0–10°C | Minimizes decomposition |
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron distribution, particularly the electrophilic nature of the trifluoromethyl group and hydrogen-bonding capacity of oxalic acid .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to enzymes (e.g., kinases or oxidoreductases) by prioritizing the pyridine ring’s π-π stacking and oxalate’s chelation potential .
- MD Simulations : GROMACS or AMBER for stability studies in aqueous or lipid bilayer systems, focusing on the compound’s solubility and membrane permeability .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be systematically resolved?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell line viability, buffer pH, and incubation time). For instance, acidic media may protonate the amine, altering bioavailability .
- Dose-Response Reproducibility : Conduct triplicate experiments with internal controls (e.g., reference inhibitors) to validate activity trends.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) or temperature .
Methodological Framework for Experimental Design
Q. What theoretical frameworks guide the design of stability studies for this compound under varying experimental conditions?
- Methodological Answer :
- Degradation Pathways : Base studies on Arrhenius kinetics to predict shelf-life (e.g., hydrolytic cleavage of the oxalate moiety at high humidity) .
- Stress Testing : Expose the compound to UV light (ICH Q1B guidelines), acidic/basic buffers, and oxidants (H₂O₂) to identify degradation products via LC-MS .
- Table: Stability Data
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH, 14d | 12% | 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanamine |
| 0.1M HCl, 24h | 28% | Oxalic acid dimer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
